molecular formula C12H17Cl2NO B2980446 2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride CAS No. 473707-76-5

2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride

Cat. No.: B2980446
CAS No.: 473707-76-5
M. Wt: 262.17
InChI Key: WLUZRFRYZHBFHZ-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride is a substituted isoquinoline derivative characterized by a 6-chloro-4-methyl substituent on the dihydroisoquinoline core and an ethanol moiety linked to the nitrogen atom, with a hydrochloride counterion. For example, compounds such as 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline () and benzothiazole–isoquinoline derivatives () share the dihydroisoquinoline scaffold, which is critical for biological activity in multidrug resistance (MDR) modulation and receptor binding . The chloro and methyl substituents in the target compound likely enhance lipophilicity and metabolic stability compared to methoxy- or nitro-substituted analogs .

Properties

IUPAC Name

2-(6-chloro-4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-14(4-5-15)8-10-2-3-11(13)6-12(9)10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUZRFRYZHBFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1C=C(C=C2)Cl)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride typically involves:

  • Starting Materials: : Appropriate isoquinoline derivatives and chlorinated compounds.

  • Reaction Steps

    • Chlorination: : Introduction of the chloro group to the isoquinoline ring.

    • Alkylation: : Formation of the dihydroisoquinoline derivative.

    • Ethanol Addition: : Attaching the ethanol group.

    • Hydrochloride Formation: : Converting the free base into the hydrochloride salt.

  • Reaction Conditions: : Optimal conditions include controlled temperatures, suitable solvents, and proper catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production might leverage continuous flow processes, advanced catalytic systems, and automated synthesis equipment to scale up the preparation while maintaining efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can lead to the formation of ketones or carboxylic acids.

  • Reduction: : May produce more saturated derivatives.

  • Substitution: : Halogen or alkyl group substitutions on the isoquinoline ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenation agents, alkyl halides.

Major Products

Oxidation may yield compounds like 6-chloro-4-methylisoquinolin-2-one. Reduction can produce fully saturated cyclic amines, while substitution can lead to variously functionalized isoquinolines.

Scientific Research Applications

2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride finds utility in:

  • Chemistry: : As a precursor for synthesizing complex organic molecules.

  • Biology: : In probing biochemical pathways involving isoquinoline derivatives.

  • Industry: : Could be employed in manufacturing fine chemicals and intermediates for diverse applications.

Mechanism of Action

The compound’s activity often involves interaction with molecular targets such as receptors or enzymes. Its mechanism of action could include:

  • Binding to Receptors: : Modulating the function of specific receptors in the body.

  • Enzymatic Inhibition: : Blocking the activity of enzymes critical to biological processes.

  • Pathway Modulation: : Altering signaling pathways at the molecular level.

Comparison with Similar Compounds

Key Observations:

  • Chlorine vs. However, this could reduce aqueous solubility compared to polar groups like methoxy.
  • Ethanol Hydrochloride vs. Acetamide: The ethanol moiety and HCl salt may enhance solubility in polar solvents compared to benzothiazole-acetamide derivatives (), which require DMF for synthesis .
  • Thermal Stability : The absence of a quinazoline or benzothiazole ring (cf. ) might lower the melting point relative to 4a (210–213°C) or 4k–4p (240–260°C) .

Biological Activity

2-(6-Chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN2O·HCl. It features a dihydroisoquinoline core, which is known for various biological activities. The compound is typically presented as a hydrochloride salt for enhanced solubility and stability in biological assays.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinolines have shown promising antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antitumor Effects

Research has demonstrated that isoquinoline derivatives possess antitumor properties. A case study involving related compounds indicated that they could inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. These effects are attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases. The neuroprotective mechanisms may involve the activation of antioxidant pathways and inhibition of inflammatory responses .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Formation of the Isoquinoline Core : This can be achieved through cyclization reactions involving appropriate aniline derivatives.
  • Chlorination : The introduction of the chlorine atom at the 6-position can be performed using chlorinating agents.
  • Hydroxylation : The final step involves converting an appropriate precursor into the ethanol derivative followed by salt formation with hydrochloric acid.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values in low micromolar ranges.
Showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Highlighted neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cell cultures.

Q & A

Q. What are the recommended synthetic routes for 2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination or cyclization reactions using precursors like substituted isoquinoline derivatives. To optimize efficiency, employ Design of Experiments (DOE) methodologies, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of reaction yields can identify critical factors and interactions, reducing the number of trials needed for optimization . For example, anhydrous conditions and controlled pH (4–6) may minimize hydrolysis byproducts . Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the dihydroisoquinoline and ethanolamine moieties. Compare chemical shifts with analogous compounds (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) to confirm structural integrity .
  • MS (HRMS/ESI): Validate molecular ion ([M+H]⁺) and isotopic patterns (Cl presence) against theoretical simulations.
  • IR: Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and hydroxyl (O–H ~3400 cm⁻¹) functional groups.
    Cross-validate results with computational tools (e.g., density functional theory (DFT) for NMR prediction) to address ambiguities .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via:

  • HPLC-DAD/UV: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to quantify parent compound loss and identify degradation products.
  • Kinetic Modeling: Fit data to pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Arrhenius plots).
  • pH-Rate Profiling: Identify pH-dependent degradation mechanisms (e.g., acid-catalyzed hydrolysis at C–N bonds) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for cyclization or nucleophilic substitution reactions .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction intermediates.
  • Machine Learning (ML): Train models on existing kinetic data (e.g., rate constants from DOE studies) to predict optimal conditions for new substrates . Validate predictions with small-scale experiments, creating a feedback loop for model refinement .

Q. What strategies address contradictions in reported spectroscopic or bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis: Compile literature data (e.g., NMR shifts, IC₅₀ values) and apply multivariate statistics (PCA) to identify outliers or batch-dependent variations.
  • Reproducibility Protocols: Standardize experimental conditions (e.g., solvent, temperature) and use certified reference materials (CRMs) for calibration .
  • Collaborative Verification: Share samples with independent labs for cross-testing using harmonized methods (e.g., USP guidelines) .

Q. How can reactor design principles improve scalability and selectivity in the compound’s synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., Cl-substitution). Use microreactors to minimize byproduct formation via precise residence time control .
  • Membrane Separation: Integrate in-line purification (e.g., nanofiltration) to remove unreacted intermediates, improving yield .
  • Scale-Up Simulations: Use computational fluid dynamics (CFD) to predict mixing efficiency and shear stress impacts on particle size distribution .

Q. What advanced techniques are suitable for identifying trace synthetic byproducts or impurities?

Methodological Answer:

  • LC-MS/MS with Ion Mobility: Separate isobaric impurities (e.g., diastereomers) using collision cross-section analysis.
  • NMR Cryoprobes: Enhance sensitivity for low-abundance byproducts (detection limits ~0.01%).
  • Hyphenated Techniques: Combine GC-MS with headspace sampling to detect volatile degradation products .

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